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Introduction
Cryopreservation is a critical technology for the long-term storage of valuable biological

materials, including cell lines, tissues, and gametes. While dimethyl sulfoxide (DMSO) has

been the gold standard cryoprotectant, its inherent cytotoxicity necessitates the exploration of

less toxic alternatives. Polyethylene glycol (PEG), a biocompatible polymer, has emerged as a

promising cryoprotective agent (CPA).[1][2] Depending on its molecular weight, PEG can act as

either an intracellular or extracellular cryoprotectant, offering protection through various

mechanisms.[2][3] These application notes provide detailed protocols and supporting data for

the use of PEG in cryopreservation.

Mechanism of Action
The cryoprotective effects of PEG are multifaceted and depend significantly on its molecular

weight.

High-Molecular-Weight PEGs (e.g., PEG 8000): These are non-penetrating cryoprotectants.

[1] Their primary mechanism involves osmotic dehydration of cells prior to freezing, which

reduces the formation of damaging intracellular ice crystals.[1][4] Additionally, they can

stabilize cellular membranes and inhibit ice crystallization in the extracellular matrix.[1][4]
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Low-Molecular-Weight PEGs (e.g., PEG 200, PEG 400, PEG 600): These can permeate the

cell membrane.[2][4] Their intracellular presence helps to reduce the solute concentration

gradient across the membrane during freezing, thereby mitigating osmotic stress.[2] They

also contribute to the inhibition of ice recrystallization within the cells.[2] Studies have shown

that pre-incubation with low-molecular-weight PEGs can significantly improve cell recovery

post-thaw.[2][4][5]

Ice Recrystallization Inhibition (IRI) and Ice Nucleation Inhibition (INI): PEGs of various

molecular weights have been shown to inhibit the growth of large ice crystals from smaller

ones (IRI) and to suppress the initial formation of ice (INI), both of which are major

contributors to cellular damage during freezing and thawing.[2][4]

Quantitative Data Summary
The efficacy of PEG as a cryoprotectant varies with cell type, molecular weight, concentration,

and the specific cryopreservation protocol used. The following tables summarize key

quantitative data from various studies.
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Cell Type
PEG Type
(Molecula
r Weight)

PEG
Concentr
ation

Co-
Cryoprot
ectant

Cooling
Method

Post-
Thaw
Viability/
Recovery

Referenc
e

Mesenchy

mal Stem

Cells

(MSCs)

PEG 400 /

600
10 wt.% None

Slow

Freezing

~51%

recovery

with 2h

pre-

incubation

[2]

Mesenchy

mal Stem

Cells

(MSCs)

PEG 1K /

1.5K / 5K
10 wt.% None

Slow

Freezing

34% - 54%

recovery

without

pre-

incubation

[2]

Stem Cell

Spheroids

(SCSs)

PEG 200 10 wt.% None
Slow

Freezing

~57%

recovery

with 6h

pre-

incubation

[4]

A549 Cells PEG 8000 20 mg/mL
2.5%

DMSO

Not

Specified

~36%

recovery
[6]

Human

Keratinocyt

es

(HaCaT)

PEG 400 10 wt.% None
Plunge

Freezing

Similar

recovery to

10%

DMSO

slow-

freezing

[7]

Mouse

Oocytes
PEG 8000 1 mg/mL 6 M DMSO Vitrification

95%

normality,

91%

fertilization

[8]

Rat Heart

Explants

PEG 8000 5% None -1.4°C for

5 hours

54.4%

recovery of

[9]
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cardiac

output

Experimental Protocols
Protocol 1: Slow-Freezing of Mammalian Cells with
High-Molecular-Weight PEG (PEG 8000)
This protocol is a general guideline for the cryopreservation of adherent or suspension

mammalian cells using PEG 8000. Optimization for specific cell lines is recommended.

Materials:

Healthy, log-phase cell culture

Basal medium (e.g., DMEM, RPMI-1640)

Fetal Bovine Serum (FBS)

Polyethylene glycol 8000 (PEG 8000)

Sterile cryovials

Controlled-rate freezing container (e.g., "Mr. Frosty")

-80°C freezer

Liquid nitrogen dewar

Procedure:

Preparation of Cryopreservation Medium (10% PEG 8000):

Prepare a 20% (w/v) stock solution of PEG 8000 in basal medium. Gentle warming and

stirring may be necessary.

Sterilize the 20% PEG 8000 stock solution by filtration through a 0.22 µm filter.
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To prepare the final cryopreservation medium, mix 50% (v/v) of the 20% PEG 8000 stock

solution with 40% (v/v) FBS and 10% (v/v) basal medium. The final concentration will be

10% PEG 8000 and 40% FBS.[1]

Store the cryopreservation medium at 4°C for up to two weeks.

Cell Preparation:

For adherent cells, wash with PBS and detach using a gentle dissociation reagent (e.g.,

TrypLE). For suspension cells, proceed to the next step.

Harvest cells and perform a viable cell count. Ensure viability is >90%.

Centrifuge the cell suspension at 150-200 x g for 5 minutes and discard the supernatant.

Resuspend the cell pellet in cold (4°C) cryopreservation medium at a concentration of 1-5

x 10^6 cells/mL.

Freezing:

Aliquot 1 mL of the cell suspension into each labeled cryovial.

Place the cryovials into a controlled-rate freezing container.

Place the container in a -80°C freezer. This will achieve a cooling rate of approximately

-1°C/minute.

After 24 hours, transfer the cryovials to the vapor phase of a liquid nitrogen dewar for long-

term storage.

Thawing:

Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.

Aseptically transfer the contents to a sterile conical tube containing 10 mL of pre-warmed

complete growth medium.

Centrifuge the cell suspension at 200 x g for 5 minutes.
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Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed

complete growth medium.

Perform a viable cell count and seed the cells into a new culture flask.

Protocol 2: Vitrification of Embryos using Ethylene
Glycol
This protocol is based on a successful method for the vitrification of mouse embryos and

utilizes ethylene glycol, a low-molecular-weight PEG.[10][11]

Materials:

Embryos

Base medium (e.g., PB1)

Ethylene glycol

Ficoll

Sucrose

Cryotubes or straws

Liquid nitrogen

Procedure:

Preparation of Vitrification Solutions:

Equilibration Solution (EFS20): 20% (v/v) ethylene glycol, 24% (w/v) Ficoll, and 0.4 M

sucrose in the base medium.

Vitrification Solution (EFS40): 40% (v/v) ethylene glycol, 18% (w/v) Ficoll, and 0.6 M

sucrose in the base medium.

Vitrification:
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Handle embryos at room temperature.

Transfer embryos into the equilibration solution (EFS20) for a designated period (e.g., 2-5

minutes) to allow for initial dehydration and cryoprotectant uptake.

Transfer the embryos into the vitrification solution (EFS40) for a brief period (e.g., 30-60

seconds).

Quickly load the embryos into cryotubes or straws and plunge them directly into liquid

nitrogen.

Warming:

Rapidly warm the cryotube/straw by moving it from liquid nitrogen to a 37°C water bath.

Expel the contents into a thawing solution containing a non-penetrating osmolyte like

sucrose (e.g., 1.0 M sucrose) to prevent osmotic shock.

Gradually decrease the sucrose concentration in a stepwise manner (e.g., transfer to 0.5

M sucrose, then 0.25 M sucrose) before returning to the standard culture medium.

Visualizations
Caption: General workflow for PEG-based cell cryopreservation.

Figure 2. Putative Protective Mechanisms of PEG
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Click to download full resolution via product page

Caption: Protective mechanisms of PEG during cryopreservation.

Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)

Low Post-Thaw Viability

- Poor cell health before

freezing. - Suboptimal cell

density. - Incorrect cooling or

thawing rate.

- Use cells in the logarithmic

growth phase with >90%

viability. - Optimize cell

concentration (typically 1-5 x

10^6 cells/mL). - Ensure a

cooling rate of -1°C/minute and

rapid thawing.[1]

Cell Clumping After Thawing

- High cell density in cryovial. -

Presence of DNA from dead

cells.

- Reduce cell concentration

during cryopreservation. - Add

DNase I to the post-thaw

medium.[1]

Poor Attachment of Adherent

Cells

- Damage to cell surface

proteins. - Delayed apoptosis.

- Handle cells gently during

harvesting. - Allow cells 24-48

hours to recover and attach

before assessing viability.[1][6]

No or Slow Cell Growth
- Low initial viability. - Sub-

lethal cryoinjury.

- Re-optimize the entire

cryopreservation protocol. -

Seed cells at a higher density

post-thaw.[1]

Conclusion
Polyethylene glycol offers a versatile and less toxic alternative to traditional cryoprotectants like

DMSO. The choice of PEG molecular weight and the optimization of the protocol, including

concentration and pre-incubation times, are critical for successful cryopreservation. The

protocols and data presented here provide a solid foundation for researchers to develop and

refine their cryopreservation strategies for a wide range of biological samples.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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